REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].N.[C:7]1([CH:13]=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1>O.CCOCC>[C:7]1([CH:13]([NH2:5])[C:1]#[N:2])[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
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8.45 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
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C1(=CCCCC1)C=O
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a flask fitted with a mechanical stirrer, a condenser and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ether (50 mL)
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Type
|
WASH
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Details
|
The combined ether layers were washed with brine (50 mL)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |